Isrib

描述

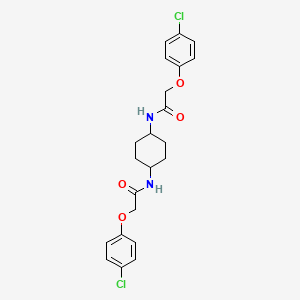

ISRIB, or trans-N,N’-(Cyclohexane-1,4-diyl)bis(2-(4-chlorophenoxy)acetamide), is an experimental drug known for its ability to reverse the effects of eukaryotic translation initiation factor 2 alpha (eIF2α) phosphorylation. This compound was discovered in the laboratory of Peter Walter at the University of California, San Francisco, through a semi-automated screening of a large library of small molecules . This compound has shown potential in treating various neurological disorders and enhancing cognitive functions .

准备方法

The synthesis of ISRIB involves multiple steps, starting with the preparation of the cyclohexane-1,4-diyl core. This core is then functionalized with 2-(4-chlorophenoxy)acetamide groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods would likely involve scaling up these reactions while ensuring the purity and consistency of the final product .

化学反应分析

ISRIB undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: The compound can also undergo reduction reactions, particularly at the amide functional groups.

Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group under suitable conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

ISRIB has a wide range of scientific research applications, including:

Chemistry: this compound is used as a tool to study the integrated stress response pathway and its regulation.

Biology: The compound is employed in research to understand cellular stress responses and protein synthesis.

Medicine: this compound has shown promise in treating neurodegenerative diseases such as Alzheimer’s, Parkinson’s, and amyotrophic lateral sclerosis (ALS). .

作用机制

ISRIB exerts its effects by binding to the active structure of eukaryotic translation initiation factor 2B (eIF2B). This binding prevents structural changes in eIF2B caused by phosphorylated eIF2, thereby suppressing the progression of the integrated stress response pathway. By stabilizing eIF2B, this compound enhances protein synthesis and helps restore normal cellular functions .

相似化合物的比较

ISRIB is unique in its ability to specifically target and inhibit the integrated stress response pathway. Similar compounds include:

Salubrinal: Another inhibitor of eIF2α dephosphorylation, but with different molecular targets and mechanisms.

Guanabenz: Known for its ability to inhibit eIF2α dephosphorylation, but with broader effects on cellular stress responses.

Tunicamycin: An inhibitor of protein glycosylation that indirectly affects the integrated stress response pathway.

This compound stands out due to its specificity and potency in reversing the effects of eIF2α phosphorylation, making it a valuable tool in both research and potential therapeutic applications .

生物活性

ISRIB (Integrated Stress Response Inhibitor) is a small molecule that has garnered significant attention for its ability to modulate the integrated stress response (ISR) and enhance cognitive functions. This article provides a detailed overview of this compound's biological activity, including its mechanisms, effects on memory and cognition, and implications for neurodegenerative diseases.

This compound primarily acts by inhibiting the phosphorylation of eIF2α (eukaryotic translation initiation factor 2 alpha), a key regulator in the ISR. Under stress conditions, eIF2α is phosphorylated, leading to a global reduction in protein synthesis and the activation of stress granules. This compound reverses these effects by stabilizing the eIF2B complex, which is crucial for restoring translation processes disrupted by stress.

Key Findings on Mechanism:

- Stabilization of eIF2B : this compound stabilizes the decameric form of eIF2B, enhancing its guanine nucleotide exchange factor (GEF) activity. This restoration allows for normal protein synthesis to resume even under stress conditions .

- Impact on Stress Granules : this compound not only prevents the formation of stress granules but also promotes the disassembly of pre-formed granules, thereby facilitating the re-entry of mRNAs into the translation pool .

Effects on Memory and Cognition

Numerous studies have demonstrated this compound's potential in enhancing cognitive functions, particularly in models of traumatic brain injury (TBI) and neurodegenerative diseases.

Case Studies:

- Traumatic Brain Injury : In a study involving brain-injured mice, this compound was administered weeks post-injury. The results showed that treated mice exhibited cognitive abilities indistinguishable from healthy controls, indicating that this compound can reverse memory deficits caused by TBI .

- Alzheimer’s Disease Models : Research indicated that this compound could restore synaptic plasticity and memory functions in mice with Alzheimer’s-like conditions. Mice receiving this compound performed significantly better in memory tests compared to untreated counterparts .

Data Tables

| Study | Model | Findings |

|---|---|---|

| Sidrauski et al. (2013) | Mouse model | This compound enhances long-term memory by reversing eIF2α phosphorylation effects. |

| Rosi et al. (2020) | Traumatic Brain Injury | Full restoration of learning ability in brain-injured mice after this compound treatment. |

| Krukowski et al. (2024) | Aging mice | This compound improves cognitive function and learning in aged mice comparable to younger cohorts. |

Broader Implications

The ability of this compound to enhance cognitive function has significant implications for treating various neurodegenerative conditions characterized by impaired protein synthesis and cognitive decline. Its potential applications include:

- Neurodegenerative Diseases : Given its effects on memory enhancement, this compound may serve as a therapeutic agent for diseases like Alzheimer's and other forms of dementia.

- Cognitive Rehabilitation Post-Injury : this compound's efficacy in restoring cognitive functions after brain injuries suggests it could be beneficial in rehabilitation programs for patients recovering from such injuries.

属性

IUPAC Name |

2-(4-chlorophenoxy)-N-[4-[[2-(4-chlorophenoxy)acetyl]amino]cyclohexyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24Cl2N2O4/c23-15-1-9-19(10-2-15)29-13-21(27)25-17-5-7-18(8-6-17)26-22(28)14-30-20-11-3-16(24)4-12-20/h1-4,9-12,17-18H,5-8,13-14H2,(H,25,27)(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGMCDHQPXTGAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)COC2=CC=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045380 | |

| Record name | N,N′-trans-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1597403-47-8 | |

| Record name | N,N′-trans-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary target of the small molecule ISRIB?

A1: this compound specifically targets eukaryotic initiation factor 2B (eIF2B) [, , , ].

Q2: How does this compound interact with its target, eIF2B?

A2: this compound binds to a deep cleft at the interface between the β and δ subunits of the eIF2B decamer [, , , ]. This interaction promotes the assembly of two eIF2B tetramer subcomplexes into the active decameric form, acting as a “molecular staple” [, ].

Q3: What is the integrated stress response (ISR) and how does this compound affect it?

A3: The ISR is a cellular signaling pathway activated by various stresses, including unfolded proteins, viral infection, and amino acid starvation [, , , ]. A key event in ISR activation is the phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α). This phosphorylation inhibits eIF2B, a guanine nucleotide exchange factor (GEF) required for active eIF2. This compound antagonizes the ISR by activating eIF2B, even in the presence of phosphorylated eIF2α (eIF2α-P) [, , , ].

Q4: Does this compound affect the phosphorylation state of eIF2α?

A4: No, this compound does not directly prevent eIF2α phosphorylation. Instead, it acts downstream of this event by modulating eIF2B activity [, ].

Q5: How does this compound impact translation during ISR activation?

A5: this compound reverses the global translation attenuation typically observed during ISR activation. It achieves this by enhancing the GEF activity of eIF2B, allowing translation to proceed even in the presence of eIF2α-P [, , , ].

Q6: How does this compound affect stress granule (SG) dynamics?

A6: this compound effectively blocks the formation of stress granules, which are cytoplasmic aggregates of stalled translation pre-initiation complexes that assemble upon eIF2α phosphorylation []. Remarkably, this compound can also induce the rapid disassembly of pre-formed SGs, promoting the liberation of sequestered mRNAs back into the actively translating pool [].

Q7: What is the molecular formula and weight of this compound?

A7: Unfortunately, the provided research abstracts do not explicitly mention the molecular formula and weight of this compound. Further investigation into the primary literature cited in these abstracts is necessary for this information.

Q8: Is there any spectroscopic data available for this compound?

A8: The provided research abstracts do not offer details on the spectroscopic characteristics of this compound. A comprehensive understanding of this compound's spectroscopic properties would necessitate exploring the original research articles referenced within the abstracts.

Q9: Are there any known strategies for formulating this compound to improve its stability, solubility, or bioavailability?

A9: The research abstracts don't delve into specific formulation strategies for this compound. Investigations into optimizing its delivery and bioavailability likely constitute an active area of research, potentially addressed in the full-length publications referenced in these abstracts.

Q10: How do structural modifications of this compound affect its activity and potency?

A11: Structure-activity relationship (SAR) studies have shown that even minor modifications to the this compound molecule can significantly impact its activity []. For example, stereospecific addition of a methyl group abolishes this compound's activity, while specific mutations within the eIF2B binding pocket can restore activity to these modified analogs [, ]. These findings highlight the importance of specific interactions between this compound and its eIF2B target for its biological activity.

Q11: Has this compound been tested in preclinical models of disease?

A12: Yes, this compound has demonstrated efficacy in various preclinical models, including those for traumatic brain injury (TBI) [, , ], Alzheimer's disease [, ], pulmonary fibrosis [, , ], and Fragile X syndrome []. In these models, this compound improved cognitive function, reduced disease severity, and/or ameliorated molecular and cellular deficits.

Q12: Are there any specific strategies for delivering this compound to the brain or other target tissues?

A12: The research abstracts primarily focus on systemic this compound administration. Further research is necessary to explore targeted delivery strategies that could enhance its efficacy and potentially mitigate off-target effects.

Q13: Are there any known biomarkers for monitoring this compound’s activity or predicting its efficacy?

A15: While the provided abstracts don't explicitly discuss biomarkers for this compound, several studies used ATF4 expression levels as an indicator of ISR activation and this compound’s inhibitory effect [, , , , , , ]. Identifying and validating additional biomarkers could be valuable for monitoring treatment response and predicting therapeutic outcomes.

Q14: What research tools and resources are available for studying this compound and the ISR pathway?

A14: Researchers utilize a wide array of tools to investigate this compound and the ISR, encompassing:

- Cell-based assays: These assays are used to assess this compound’s impact on cell viability, stress granule formation, and protein synthesis rates [, , , , , , , ].

- Animal models: Rodent models, particularly mice, are essential for studying this compound’s efficacy in various disease contexts, including TBI, Alzheimer’s disease, and pulmonary fibrosis [, , , , , , , , , ].

- Molecular biology techniques: These methods, including Western blotting, PCR, and gene editing (CRISPR-Cas9), enable the examination of this compound’s effects on protein expression, gene regulation, and the introduction of specific mutations to study structure-function relationships [, , , , , , , , , , , , ].

- Imaging techniques: Confocal and two-photon microscopy allow for the visualization of this compound’s effects on cellular structures like stress granules and dendritic spines [, ].

- Electrophysiology: This technique helps assess this compound’s impact on neuronal excitability and synaptic plasticity [, ].

- Proteomics and transcriptomics: These large-scale approaches provide insights into the global changes in protein and gene expression induced by this compound and the ISR [, , ].

Q15: When was this compound discovered and what were the key milestones in its development?

A17: this compound emerged from a cell-based screen for inhibitors of PERK signaling, a key kinase involved in the ISR []. Early studies demonstrated its potent ability to reverse the effects of eIF2α phosphorylation and enhance long-term memory in rodents []. Subsequent research identified eIF2B as its direct target and elucidated its mechanism of action as an eIF2B activator [, ]. Structural studies using cryo-electron microscopy (cryo-EM) provided detailed insights into the this compound binding site on eIF2B and its role in promoting eIF2B assembly [, , , ]. This compound's therapeutic potential has been further explored in preclinical models of various neurological and non-neurological disorders [, , , , , , , , , ].

Q16: What are some of the cross-disciplinary applications of this compound research?

A16: Research on this compound and the ISR transcends traditional disciplinary boundaries, involving collaborations across:

- Neuroscience: Understanding the role of this compound in synaptic plasticity, memory formation, and neurodegenerative diseases [, , , , , , , , ].

- Cell biology: Investigating the mechanisms of ISR activation, stress granule dynamics, and translational control [, , , , ].

- Immunology: Exploring the role of the ISR in immune responses and inflammatory diseases [, , , ].

- Structural biology: Utilizing cryo-EM to determine the structure of eIF2B and visualize this compound binding [, , , ].

- Medicinal chemistry: Designing and synthesizing novel this compound analogs with improved potency, selectivity, and pharmacological properties [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。